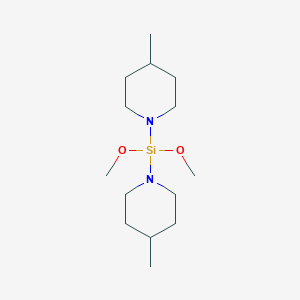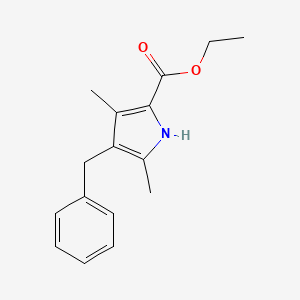
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and a chlorophenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate typically involves the reaction of 3-chlorophenol with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using methanol to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Oxidation: Oxidized pyridine carboxylates.
Reduction: Alcohol derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloropyridine-3-carboxylate: Similar structure but lacks the phenoxy group.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno ring instead of a phenoxy group.
Uniqueness
Methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate is unique due to the presence of both a chlorophenoxy group and a pyridine carboxylate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propriétés
| 136227-41-3 | |
Formule moléculaire |
C13H10ClNO3 |
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
methyl 2-(3-chlorophenoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)11-6-3-7-15-12(11)18-10-5-2-4-9(14)8-10/h2-8H,1H3 |
Clé InChI |
DGASCLRLOOLCQR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=CC=C1)OC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
